N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide
Description
N-{4-[(1-Propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide is a synthetic sulfonamide-propanamide hybrid compound featuring a tetrahydroquinoline core substituted with a propanoyl group. The molecule integrates a sulfamoyl bridge connecting the tetrahydroquinoline moiety to a phenyl ring, which is further functionalized with a propanamide group.
Key physicochemical properties include a molecular formula of C24H22N4O4S (molecular weight: 462.52 g/mol) with elemental composition: C, 62.32%; H, 4.79%; N, 12.87%; O, 12.11%; S, 6.93% (calculated) . Experimental analyses confirm close agreement with theoretical values, indicating high synthetic purity .
Properties
IUPAC Name |
N-[4-[(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-3-20(25)22-16-9-11-18(12-10-16)29(27,28)23-17-8-7-15-6-5-13-24(19(15)14-17)21(26)4-2/h7-12,14,23H,3-6,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCVCLVHOJRHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)CC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. Its unique structure, characterized by the presence of a tetrahydroquinoline core and a sulfamoyl group, suggests significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential and underlying mechanisms.
Structural Features
The compound's structure is defined by the following components:
- Tetrahydroquinoline Core : Known for its diverse pharmacological effects.
- Propanoyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
- Sulfamoyl Group : Often associated with antibacterial and anti-inflammatory properties.
Biological Activity Overview
Research indicates that this compound exhibits multiple biological activities:
1. Antimicrobial Activity
Preliminary studies suggest that derivatives of tetrahydroquinoline exhibit antimicrobial properties. The sulfamoyl group in this compound may enhance its effectiveness against various bacterial strains.
2. Neuroprotective Effects
Tetrahydroquinoline derivatives have been studied for their neuroprotective properties. The mechanism may involve modulation of neurotransmitter systems or inhibition of neurotoxic pathways.
3. Anticancer Potential
Some studies indicate that compounds with a similar structural framework may exhibit anticancer activity through various mechanisms including apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter synthesis or degradation.
- Receptor Modulation : Potential interactions with dopamine receptors have been suggested based on structural analogs that demonstrate selective receptor binding.
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of related compounds to elucidate structure-activity relationships (SAR):
- Synthesis and Evaluation : A study synthesized various tetrahydroquinoline derivatives to assess their biological activities. The results indicated that modifications at the sulfamoyl position significantly affected antimicrobial potency and neuroprotective effects .
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of these compounds revealed favorable absorption and distribution characteristics in animal models, suggesting potential for therapeutic applications .
- Comparative Studies : A comparative analysis with related compounds highlighted the unique efficacy of this compound in terms of selectivity and potency against specific biological targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound shares structural motifs with several sulfonamide-propanamide derivatives, differing primarily in substituents on the tetrahydroquinoline core, sulfamoyl group, or phenyl ring. Below is a comparative analysis:
Key Observations:
- Sulfamoyl Group Modifications: Analog 11 (carbamimidoylsulfamoyl) exhibits a lower melting point (138–139°C) compared to analogs 8–10 (150–155°C), suggesting reduced crystallinity and possible flexibility in binding interactions .
- Synthetic Yields: Yields for analogs 8–11 range from 71.2% to 79.4%, indicating efficient synthetic protocols for these derivatives .
Bioactivity and Structure-Activity Relationships (SAR)
While direct bioactivity data for the target compound are unavailable, related sulfonamide-propanamide hybrids demonstrate diverse pharmacological profiles:
- Antimicrobial Potential: Pyrazole and pyrimidine derivatives (e.g., compounds in ) exhibit antimicrobial activity, suggesting that the propanamide-sulfonamide scaffold may be a viable pharmacophore for antibiotic development .
Physicochemical and Spectroscopic Comparisons
- IR and NMR Profiles: Analogs 8–11 display characteristic IR peaks for sulfonamide (SO2 asym/sym stretch: ~1350–1150 cm⁻¹) and amide (C=O stretch: ~1650 cm⁻¹), consistent with the target compound’s expected spectral features .
- Elemental Analysis: The target compound’s experimental elemental values (C: 62.49%, H: 4.98%, N: 12.73%) align closely with calculated values, confirming structural integrity .
Preparation Methods
Cyclocondensation of Anilines with α,β-Unsaturated Carbonyl Compounds
This method involves reacting substituted anilines with α,β-unsaturated ketones or esters under acidic conditions. For example, 7-nitro-1,2,3,4-tetrahydroquinoline is synthesized via cyclization of 3-nitroaniline with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 6 hours. The nitro group is subsequently reduced to an amine using hydrogen gas and palladium on carbon (Pd/C), achieving 85–90% yield.
Bischler-Napieralski Reaction
Aryl ethylamines undergo cyclodehydration with phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) in refluxing toluene, forming 3,4-dihydroquinoline intermediates. Subsequent catalytic hydrogenation (H₂, Pd/C) yields the saturated tetrahydroquinoline core. This method offers superior regioselectivity for 7-substituted derivatives.
Table 1: Comparison of Tetrahydroquinoline Core Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | PPA, 120°C, 6 h | 78 | 92 |
| Bischler-Napieralski | POCl₃, toluene, reflux | 82 | 95 |
The introduction of the sulfamoyl group (-SO₂NH-) at position 7 of the tetrahydroquinoline core proceeds via nucleophilic substitution.
Chlorosulfonation Followed by Amination
1-Propanoyl-1,2,3,4-tetrahydroquinoline-7-amine is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C, generating the sulfonyl chloride intermediate. This intermediate reacts with 4-aminophenol in the presence of triethylamine (Et₃N) to form the sulfamoyl linkage. The reaction achieves 70–75% yield after purification by silica gel chromatography.
Direct Sulfamoylation Using Sulfamoyl Chlorides
An alternative approach employs 4-nitrophenylsulfamoyl chloride, which reacts with the tetrahydroquinoline amine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The nitro group is later reduced to an amine using stannous chloride (SnCl₂) in hydrochloric acid (HCl), yielding the sulfamoylated product in 68% overall yield.
Table 2: Sulfamoylation Reaction Parameters
| Method | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Chlorosulfonation | ClSO₃H, Et₃N, DCM | 0–5 | 75 |
| Direct sulfamoylation | 4-NO₂C₆H₄SO₂Cl, THF, SnCl₂ | 25 | 68 |
Propanamide Coupling at the Phenyl Group
The final step involves coupling the propanamide moiety to the sulfamoylated phenyl ring.
Carbodiimide-Mediated Amidation
4-Aminophenylsulfamoyl-tetrahydroquinoline reacts with propanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. The reaction proceeds at room temperature for 12 hours, followed by extraction with ethyl acetate and washing with sodium bicarbonate (NaHCO₃). This method yields 80–85% product with >98% purity.
Mixed Anhydride Method
Propanoic acid is converted to its mixed anhydride with isobutyl chloroformate in THF. The anhydride reacts with the amine at 0°C, gradually warming to room temperature. While this method avoids racemization, it requires stringent moisture control and achieves 72% yield.
Table 3: Propanamide Coupling Efficiency
| Method | Coupling Reagents | Solvent | Yield (%) |
|---|---|---|---|
| EDC/HOBt | EDC, HOBt, DCM | DCM | 85 |
| Mixed Anhydride | Isobutyl chloroformate, THF | THF | 72 |
Purification and Characterization
Crude product is purified via recrystallization from ethanol/water (3:1) or column chromatography (silica gel, ethyl acetate/hexane gradient). Nuclear magnetic resonance (NMR) confirms structural integrity:
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 6.95 (s, 1H, NH), 4.12 (t, 2H, NCH₂), 2.98 (q, 2H, COCH₂), 2.35 (m, 4H, CH₂), 1.25 (t, 3H, CH₃).
-
High-Resolution Mass Spectrometry (HRMS): m/z 415.5 [M+H]⁺, matching the molecular formula C₂₁H₂₅N₃O₄S.
Optimization Challenges and Solutions
Q & A
Q. What are the key synthetic challenges in preparing N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide, and how are they addressed?
The synthesis involves multi-step reactions, including sulfonamide coupling and tetrahydroquinoline functionalization. Critical challenges include controlling regioselectivity during sulfamoyl group attachment and maintaining the stability of the tetrahydroquinoline core. Reaction conditions (e.g., anhydrous solvents, catalysts like triethylamine, and temperatures between 0–25°C) are optimized to prevent side reactions such as hydrolysis or oxidation . Purification via column chromatography or recrystallization is essential to isolate the product with >95% purity.
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : Confirms the integrity of the tetrahydroquinoline ring (δ 1.5–2.5 ppm for methylene protons) and sulfamoyl group (δ 7.8–8.2 ppm for aromatic protons adjacent to sulfonamide) .
- HPLC : Monitors reaction progress and purity, typically using a C18 column and acetonitrile/water mobile phase .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 456.2) .
Q. What preliminary biological screening data exist for this compound?
While direct data on this compound are limited, structurally related sulfonamide-tetrahydroquinoline hybrids exhibit IC₅₀ values in the low micromolar range against cancer cell lines (e.g., 1.99 µM for IMB-0523 vs. HeLa cells) and antimicrobial activity (MIC 8–32 µg/mL against S. aureus) .
Advanced Research Questions
Q. How do substituent modifications on the tetrahydroquinoline or sulfamoyl group influence biological activity?
- Tetrahydroquinoline modifications : Introducing electron-withdrawing groups (e.g., fluorine) at the 4-position enhances metabolic stability and target binding affinity .
- Sulfamoyl substituents : Replacing phenyl with heteroaromatic groups (e.g., pyridine or thiophene) improves selectivity for enzymes like carbonic anhydrase IX (CA-IX), as shown in analogs with 10-fold higher selectivity indices .
- Propanamide chain length : Shortening the chain from propionyl to acetyl reduces cytotoxicity but maintains enzymatic inhibition .
Q. What strategies resolve contradictions in activity data across different assay systems?
Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) often arise from differences in membrane permeability or off-target effects. Solutions include:
- Parallel assays : Compare enzymatic inhibition (e.g., CA-IX) with cellular viability (MTT assay) to distinguish direct target effects .
- Metabolic profiling : Use LC-MS to identify active metabolites that may contribute to observed activity .
- Knockout models : Validate target engagement using CRISPR-edited cell lines lacking the putative target protein .
Q. What mechanistic hypotheses exist for its interaction with biological targets?
- Enzyme inhibition : The sulfamoyl group may act as a zinc-binding motif in metalloenzymes (e.g., matrix metalloproteinases), while the tetrahydroquinoline moiety enhances hydrophobic interactions .
- Receptor antagonism : Structural analogs inhibit GPCRs (e.g., serotonin receptors) via π-π stacking between the tetrahydroquinoline ring and aromatic residues in the binding pocket .
- Epigenetic modulation : Preliminary data suggest HDAC inhibition (IC₅₀ ~2.5 µM) via chelation of catalytic zinc ions by the propanamide carbonyl .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes for sulfonamide coupling vs. 12 hours conventionally) .
- Data Validation : Cross-reference NMR assignments with computational models (e.g., DFT calculations for chemical shift prediction) to confirm structural accuracy .
- Biological Assays : Prioritize 3D cell culture models over monolayer systems to better mimic in vivo drug response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
